Ethanone, 1,2-diphenyl-, oxime
Description
"Ethanone, 1,2-diphenyl-, oxime" is a compound of significant interest in organic chemistry due to its structural peculiarities and potential applications. The study of its synthesis, molecular structure, chemical reactions, and properties offers insights into its versatility and potential utility in various chemical processes.
Synthesis Analysis
The synthesis of "Ethanone, 1,2-diphenyl-, oxime" involves a set of reactions starting from specific aryl-ethanones and employing oximation reactions. Structural studies have been performed to understand the intermolecular hydrogen bonding networks, revealing the role of homomeric oxime interactions and cooperative oxime-N(pyridyl) and CH/π interactions in crystal packing (Alcalde et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds shows a diversity in their hydrogen bonding patterns, highlighting the presence of dimeric structures and the influence of oxime functional groups in determining the molecular conformation and stability. X-ray crystallography and NMR studies provide evidence of these structural nuances (Low et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving "Ethanone, 1,2-diphenyl-, oxime" demonstrate its reactivity and the formation of complex structures. The interaction with copper and the extraction capabilities of related oximes have been explored, indicating better extractant properties compared to other derivatives (Krzyżanowska et al., 1989).
Physical Properties Analysis
The physical properties, including the stability and crystalline structure of derivatives, have been thoroughly investigated. These studies reveal the importance of aromatic moieties in determining the stability and solid-state structure of these compounds (Wang et al., 2006).
Scientific Research Applications
Synthesis and Characterization of New Ligands
The compound has been utilized in the synthesis of new ligand types, such as N2O2, which further reacts with metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) to form complexes. These complexes are characterized by spectroscopic methods, showcasing the compound's utility in forming new chemical entities with potential applications in various fields, including medicine and biochemistry (A. T. Numan, I. O. Issa, & Leqaa Khalid, 2008).
Development of Novel Heterocycles
Ethanone, 1,2-diphenyl-, oxime has been instrumental in generating a variety of heterocyclic systems through reactions with sodium hydride and dielectrophiles, leading to the creation of dioxazines, dioxazepines, and other heterocycles. This showcases its versatility in organic synthesis, contributing to the development of new compounds with potential applications in pharmaceuticals and materials science (M. S. Singh & A. Singh, 2004).
Antimicrobial and Pesticidal Activities
The compound's derivatives have been explored for antimicrobial, nematicidal, and pesticidal activities, particularly in the form of chromium(III) and palladium(II) macrocyclic complexes. These studies highlight the potential of Ethanone, 1,2-diphenyl-, oxime derivatives in contributing to the development of new agents for controlling pests and pathogens, which is crucial for agriculture and public health (Iffat Masih, N. Fahmi, & Rajkumar, 2013).
Contribution to Supramolecular Chemistry
Research involving Ethanone, 1,2-diphenyl-, oxime and its oxime derivatives has also extended to supramolecular chemistry, where its ability to form hydrogen bonding networks has been examined. This contributes to a deeper understanding of molecular interactions and the design of novel materials with specific properties (E. Alcalde et al., 2008).
properties
IUPAC Name |
(NZ)-N-(1,2-diphenylethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCUVRROUAKTLL-PFONDFGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/O)/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019411 | |
Record name | 1,2-Diphenyl-1-ethanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diphenyl-1-ethanone oxime | |
CAS RN |
952-06-7 | |
Record name | Acetophenone, oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetophenone, oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Diphenyl-1-ethanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diphenylethanone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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